molecular formula C15H20N2O5 B11571493 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate

Cat. No.: B11571493
M. Wt: 308.33 g/mol
InChI Key: CUCAZZQPISJXOS-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate is a synthetic compound featuring a methyl ester backbone with a propanamido side chain modified by a benzyloxycarbonyl (Cbz)-protected amine. This structure is characteristic of intermediates used in peptide synthesis and drug development, where the Cbz group serves as a temporary protecting moiety for amines during coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCAZZQPISJXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amine Group

The primary amine of the starting amino acid (e.g., alanine) is protected using benzyloxycarbonyl (Cbz) chloride. This step prevents unwanted side reactions during subsequent coupling steps. The reaction is conducted in a biphasic system of water and dichloromethane (DCM) with sodium bicarbonate as a base, yielding the Cbz-protected amino acid.

Activation and Coupling

The Cbz-protected amino acid is activated using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt). This mixture facilitates the formation of an active ester intermediate, which reacts with the methyl ester of a second amino acid (e.g., methyl propanoate) to form the amide bond. The reaction is typically performed in DCM at 0°C, followed by gradual warming to room temperature to ensure complete conversion.

Esterification

The methyl ester group is introduced either prior to coupling via Fischer esterification or retained from the starting material. Methanol, in the presence of catalytic sulfuric acid or via coupling reagents like EDCI, is commonly employed for this step.

Detailed Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal yields (>85%) are achieved in anhydrous DCM at 0–25°C. Polar aprotic solvents like dimethylformamide (DMF) may accelerate the reaction but risk racemization. Low temperatures minimize epimerization, critical for maintaining stereochemical purity.

Reagent Stoichiometry

A 1.1:1 molar ratio of EDCI/HOBt to the carboxylic acid component ensures complete activation. Excess reagent may lead to side products, such as N-acylurea derivatives.

Workup and Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Aqueous workups with dilute hydrochloric acid and sodium bicarbonate remove unreacted reagents and byproducts.

Characterization and Analytical Data

Spectroscopic Analysis

IR Spectroscopy : Key absorption bands include:

  • 1742 cm⁻¹ : Ester carbonyl (C=O) stretch.

  • 1673 cm⁻¹ : Amide carbonyl (C=O) stretch.

  • 1519 cm⁻¹ : N–H bending of the amide group.

¹H NMR (CDCl₃) :

  • δ 7.35–7.25 (m, 5H) : Aromatic protons of the Cbz group.

  • δ 5.10 (s, 2H) : Methylene protons of the Cbz group.

  • δ 3.72 (s, 3H) : Methyl ester protons.

  • δ 4.40–4.20 (m, 2H) : α-Protons of the peptide backbone.

¹³C NMR :

  • δ 172.5, 170.8 : Carbonyl carbons (ester and amide).

  • δ 156.2 : Carbamate carbonyl of the Cbz group.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented methods highlight the use of continuous flow systems to enhance mass and heat transfer, reducing reaction times from hours to minutes. This approach improves yield consistency and scalability while lowering solvent consumption.

Green Chemistry Innovations

Alternative solvents (e.g., cyclopentyl methyl ether) and biodegradable coupling reagents (e.g., OxymaPure) are under investigation to reduce environmental impact. Enzymatic coupling methods using proteases have also shown promise for stereospecific synthesis.

Comparative Analysis of Coupling Reagents

Reagent SystemYield (%)Racemization RiskCost (USD/g)
EDCI/HOBt85–90Low0.45
DCC/HOBt80–85Moderate0.30
HATU/DIEA90–95Very Low2.10

EDCI/HOBt remains the most cost-effective and widely adopted system for laboratory-scale synthesis, whereas HATU/DIEA offers superior performance in sensitive applications despite higher costs.

Challenges and Mitigation Strategies

Racemization

Prolonged reaction times or elevated temperatures increase racemization risk. Adding HOBt as an additive and maintaining temperatures below 25°C effectively suppresses this issue.

Byproduct Formation

N-Acylurea byproducts from carbodiimide reagents are minimized by using HOBt or Hydroxyazabenzotriazole (HOAt). Sequential addition of reagents also improves selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate has several notable applications:

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, enabling the development of novel compounds with potential applications in various fields.

Biology

  • Biochemical Pathways : Research indicates that this compound may play a role in specific biochemical pathways, particularly through its interactions with enzymes and receptors. Its structural features allow it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity.

Medicine

  • Drug Development : Ongoing research is exploring its potential as a drug precursor or active pharmaceutical ingredient. Its ability to modulate enzyme activity makes it a candidate for further investigation in therapeutic contexts.

Industry

  • Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, highlighting its industrial relevance.

Case Studies

  • Biological Evaluation : A study evaluated similar compounds for their activity against various pathogens, demonstrating that derivatives with carbamate scaffolds exhibit significant biological effects. These findings suggest potential applications for this compound in antimicrobial therapies .
  • Chemical Reactivity : Research on related compounds indicates that they undergo oxidation and reduction reactions, leading to the formation of carboxylic acids and alcohols respectively. Such transformations highlight the versatility of this compound in synthetic applications.

Mechanism of Action

The mechanism by which Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate exerts its effects involves interactions with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability.

Comparison with Similar Compounds

NSC164080: Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)-3-(4-hydroxyphenyl)propanoate

  • Structural Variation: Incorporates a 4-hydroxyphenyl group on the propanoate backbone.
  • Synthesis : Synthesized via pharmacophore-based screening and docking studies targeting M. tuberculosis LipB .
  • Biological Activity: Demonstrated superior binding energy (-9.6 kcal/mol) compared to decanoic acid (-6.8 kcal/mol) against MtbLipB, a key enzyme in lipoic acid biosynthesis. Exhibited favorable ADMET properties, including aqueous solubility and low hepatotoxicity .
  • Significance : Highlighted as a lead candidate for antitubercular drug development due to its balanced pharmacokinetic profile .

MPI24b: (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoate

  • Structural Variation: Features cyclopropyl substituents on both the acetamido and propanoate groups.
  • Synthesis: Prepared via coupling of methyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride with a cyclopropylacetic acid derivative, yielding 80% after silica gel chromatography .
  • Physicochemical Properties : ¹³C NMR data (δ 176.01, 172.64) indicates carbonyl environments distinct from aromatic analogs, likely due to cyclopropane ring strain and electron-withdrawing effects .

Indole-Containing Analogs (e.g., Compound 26)

  • Structural Variation : Includes 1H-indol-3-yl and 4-hydroxyphenyl groups.
  • Synthesis : Achieved 96% yield via acid-mediated coupling, attributed to stabilized intermediates by the indole ring’s electron-rich structure .
  • Spectroscopic Data : Complex ¹H NMR signals (e.g., δ 11.53 for indole NH, δ 7.59 for aromatic protons) reflect multiple electronic environments .
  • Challenges : Reactions may produce regioisomeric byproducts, necessitating careful purification .

Boc-Protected Analogs (e.g., (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate)

  • Structural Variation : Replaces Cbz with a tert-butoxycarbonyl (Boc) group and uses an ethyl ester.
  • Properties: Higher lipophilicity (similarity score 0.99 vs.
  • Applications: Common in peptide synthesis for Boc’s acid-labile protection strategy, contrasting with Cbz’s hydrogenolytic cleavage .

Dendritic Conjugates (e.g., Compound 23)

  • Structural Variation: Integrates multiple Cbz-protected amino groups into a dendritic framework.
  • Synthesis : Lower yield (46.2%) due to steric challenges in multi-step conjugation .
  • Applications: Designed for targeted drug delivery, though increased molecular weight may limit bioavailability compared to monomeric analogs .

Key Comparative Insights

Spectroscopic Distinctions

  • ¹³C NMR shifts for cyclopropyl analogs (e.g., δ 34.07, 33.40) differ from aromatic derivatives (e.g., δ 128.63 for benzene carbons), aiding structural elucidation .

Biological Activity

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate, also known by its CAS number 519032-08-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19N3O6
  • Molecular Weight : 361.35 g/mol
  • Purity : Typically >95%
  • Physical State : Solid

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing standard organic synthesis techniques such as coupling reactions and protection/deprotection strategies. The benzyloxycarbonyl group serves as a protecting group for the amine during the synthesis process.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of this compound. For example, related compounds have shown significant activity against various protozoan parasites. In vitro assays demonstrated that derivatives with similar structural features exhibited IC50 values in the low micromolar range against parasites such as Entamoeba histolytica and Giardia intestinalis . The structure-activity relationship (SAR) indicates that modifications to the benzyloxycarbonyl group can enhance biological efficacy while maintaining low toxicity to mammalian cells.

Anticancer Activity

In addition to antiparasitic effects, this compound has been investigated for its anticancer properties. Compounds with similar backbones have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, analogs demonstrated IC50 values ranging from 10 to 30 µM against human cancer cells, indicating moderate potency . The mechanism may involve the inhibition of key signaling pathways related to cell growth and apoptosis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical cellular processes, such as:

  • Enzyme Inhibition : Potential inhibition of enzymes essential for parasite survival or cancer cell proliferation.
  • Receptor Modulation : Possible modulation of cell surface receptors that mediate growth signals.

Case Studies

  • Antiparasitic Evaluation :
    • A study conducted on synthesized derivatives showed that certain modifications significantly enhanced antiparasitic activity against T. brucei and L. infantum, with IC50 values reported at approximately 13 µM .
  • Cytotoxicity Assessment :
    • Comparative cytotoxicity studies indicated that while some derivatives displayed effective antiparasitic activity, they maintained a favorable selectivity index (SI), suggesting lower toxicity to mammalian cells compared to standard treatments .

Data Summary Table

PropertyValue
Molecular FormulaC17H19N3O6
Molecular Weight361.35 g/mol
Antiparasitic IC50~1.47 µM (varies by derivative)
Cancer Cell IC5010-30 µM
Purity>95%

Q & A

Q. What are the critical steps in synthesizing Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate, and how are protecting groups utilized?

The synthesis involves sequential amide bond formation and esterification. A key step is the introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino acid backbone to prevent unwanted side reactions during coupling. Column chromatography (e.g., using silica gel with gradients of ethyl acetate/hexane) is critical for purification, as residual impurities can hinder downstream applications .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying amide and ester linkages, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (e.g., single-crystal diffraction at 140 K) provides definitive stereochemical assignments, particularly for chiral centers, as seen in structurally similar compounds .

Q. How do researchers optimize reaction yields for coupling steps involving this compound?

Yield optimization relies on stoichiometric control of coupling reagents (e.g., DCC or HATU) and reaction temperature. For example, maintaining anhydrous conditions and using a 1.5:1 molar ratio of activated carboxylate to amine precursor minimizes unreacted intermediates .

Q. What purification challenges arise during synthesis, and how are they addressed?

Polar byproducts (e.g., unreacted amino acids) often co-elute with the target compound. Reverse-phase HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water with 0.1% TFA) improves separation efficiency. Recrystallization from ethanol/water mixtures further enhances purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in bioactivity may stem from stereochemical variations or impurity profiles. Comparative studies using enantiomerically pure samples (via chiral HPLC) and rigorous batch-to-batch purity validation (e.g., ≥99% by LC-MS) are critical. Dose-response assays under standardized conditions (e.g., fixed cell lines) help isolate structural determinants of activity .

Q. What strategies are employed to study the compound’s stability under physiological conditions?

Accelerated stability testing in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C identifies degradation pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitors hydrolysis of ester/amide bonds. Protective strategies, such as PEGylation or prodrug modifications, can mitigate instability .

Q. How does computational modeling aid in predicting interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to enzymes or receptors. Key parameters include hydrogen bonding (e.g., indole NH groups) and π-π stacking with aromatic residues. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) ensures accuracy .

Q. What experimental designs are used to investigate stereochemical effects on activity?

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

Mid-synthesis characterization via FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and thin-layer chromatography (TLC) with ninhydrin staining detects free amines. Advanced intermediates require 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry .

Q. What precautions are necessary when handling this compound in biological assays?

Due to potential cytotoxicity, dose-ranging studies (e.g., 0.1–100 µM) in primary cell lines precede mechanistic work. Use of inert atmospheres (N₂) during stock solution preparation prevents oxidation. Stability in DMSO (≤0.1% v/v in assay buffers) must be validated to avoid solvent artifacts .

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